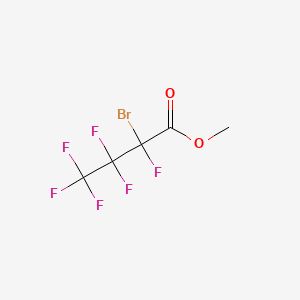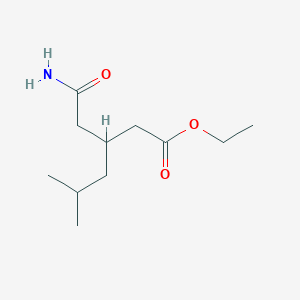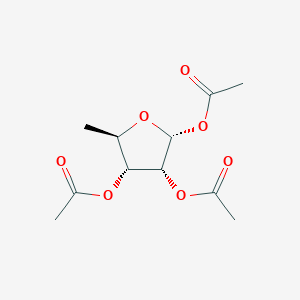
Methyl hexafluoro-2-bromobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate is a fluorinated ester compound with the molecular formula C5H4BrF6O2. This compound is notable for its unique structure, which includes multiple fluorine atoms and a bromine atom, making it a valuable intermediate in the synthesis of various fluorinated compounds. It is used in a range of applications, including pharmaceuticals and agrochemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate can be synthesized through several methods. One common approach involves the reaction of hexafluorobutyric acid with bromine in the presence of a catalyst, followed by esterification with methanol. The reaction conditions typically include:
Temperature: 0-50°C
Catalyst: Sulfuric acid or another strong acid
Solvent: Dichloromethane or another non-polar solvent
Industrial Production Methods
In industrial settings, the production of methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate often involves continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), temperatures (25-100°C)
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether), temperatures (0-25°C)
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone), temperatures (25-50°C)
Major Products
Substitution: Various substituted fluorinated compounds
Reduction: Alcohol derivatives
Oxidation: Carboxylic acids or ketones
Applications De Recherche Scientifique
Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Investigated for its potential use in bioimaging and as a probe for studying biological processes.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its lipophilicity, allowing it to interact with lipid membranes and proteins. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,2,3,3,4,4-hexafluorobutanoate
- Methyl 2,2,3,3,4,4-hexafluoro-4-(trifluorovinyl)oxybutanoate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Uniqueness
Methyl 2,3,3,4,4,4-hexafluoro-2-bromobutyrate is unique due to the presence of both bromine and multiple fluorine atoms, which confer distinct chemical properties. This combination enhances its reactivity and makes it a versatile intermediate in the synthesis of complex fluorinated molecules .
Propriétés
Numéro CAS |
63867-09-4 |
|---|---|
Formule moléculaire |
C5H3BrF6O2 |
Poids moléculaire |
288.97 g/mol |
Nom IUPAC |
methyl 2-bromo-2,3,3,4,4,4-hexafluorobutanoate |
InChI |
InChI=1S/C5H3BrF6O2/c1-14-2(13)3(6,7)4(8,9)5(10,11)12/h1H3 |
Clé InChI |
WICGPZDMJXOYON-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C(C(F)(F)F)(F)F)(F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Glycine, N-ethyl-N-[(undecafluoropentyl)sulfonyl]-, sodium salt](/img/structure/B13413938.png)



![(4R,10aS)-8-Fluoro-4,6-dimethyl-1,2,3,4,10,10a-hexahydropyrazino[1,2-a]indole](/img/structure/B13413975.png)


![Methyl[(oxiran-2-yl)methyl]amine](/img/structure/B13413995.png)
![Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-, sodium salt](/img/structure/B13413999.png)




